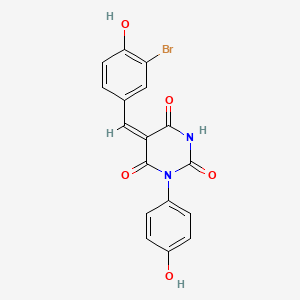![molecular formula C21H12ClIN4O3 B5349720 3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5349720.png)
3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CNIQ and is a member of the quinazolinone family. In
作用机制
The mechanism of action of CNIQ is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and disrupting cell cycle progression. CNIQ has also been shown to interact with DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
CNIQ has been shown to have both biochemical and physiological effects. Biochemically, CNIQ has been shown to inhibit the activity of various enzymes such as topoisomerases and protein kinases. Physiologically, CNIQ has been shown to inhibit the growth of cancer cells and induce apoptosis. However, the effects of CNIQ on normal cells and tissues are not fully understood.
实验室实验的优点和局限性
One of the main advantages of CNIQ is its potential for use as a drug candidate for the treatment of cancer. CNIQ has also been used as a building block for the synthesis of novel materials with unique properties. However, the synthesis of CNIQ is a multi-step process that requires the use of various reagents and solvents, which can be challenging to handle. Additionally, the mechanism of action of CNIQ is not fully understood, which limits its potential applications.
未来方向
There are several future directions for the research and development of CNIQ. One potential direction is to further investigate the mechanism of action of CNIQ and its effects on normal cells and tissues. Another direction is to explore the potential applications of CNIQ in other fields such as organic electronics and material science. Additionally, the synthesis of CNIQ could be optimized to reduce the use of hazardous reagents and solvents.
合成方法
The synthesis of CNIQ involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the reaction of 4-chloro-2-nitroaniline with iodine and acetic acid to form 4-chloro-2-nitroiodobenzene. This intermediate product is then reacted with 2-vinylpyridine in the presence of a palladium catalyst to form the vinylated product. Finally, the vinylated product is reacted with 2-aminobenzonitrile to form CNIQ.
科学研究应用
CNIQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, CNIQ has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential drug candidate for the treatment of cancer. In material science, CNIQ has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, CNIQ has been used as a hole-transporting material in organic solar cells and has shown improved device performance.
属性
IUPAC Name |
3-(4-chloro-2-nitrophenyl)-6-iodo-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClIN4O3/c22-13-4-8-18(19(11-13)27(29)30)26-20(9-6-15-3-1-2-10-24-15)25-17-7-5-14(23)12-16(17)21(26)28/h1-12H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAPJJAVZBXWMP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClIN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chloroisoxazol-5-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]propanamide](/img/structure/B5349659.png)
![2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5349661.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5349673.png)
![[1-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5349676.png)
![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide](/img/structure/B5349682.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349694.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349703.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5349711.png)
![N-[1-(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5349719.png)
![(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B5349729.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349735.png)
![(3S*,4R*)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349750.png)